
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine is a chemical compound with a unique structure that includes a chloro group, difluoromethoxy group, and a methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the difluoromethylation of phenols. For instance, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can be used as a starting material. This compound is reacted with cesium carbonate in dry DMF and deionized water under nitrogen atmosphere. Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated to 120°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Applications De Recherche Scientifique
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)phenyl isocyanate
- 3-Chloro-4-(difluoromethoxy)phenol
- N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
Propriétés
Formule moléculaire |
C9H10ClF2NO |
|---|---|
Poids moléculaire |
221.63 g/mol |
Nom IUPAC |
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClF2NO/c1-13-5-6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9,13H,5H2,1H3 |
Clé InChI |
LMDDZFNTBACMGT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


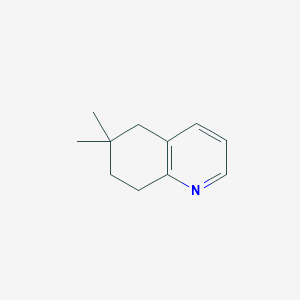
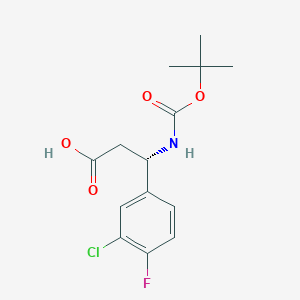
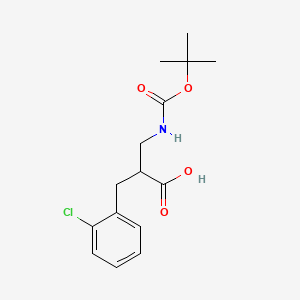
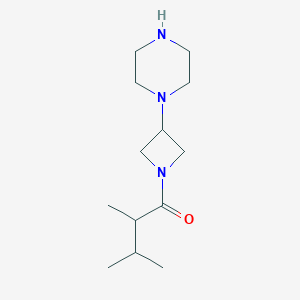
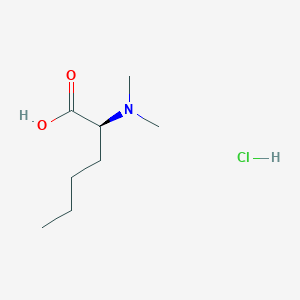
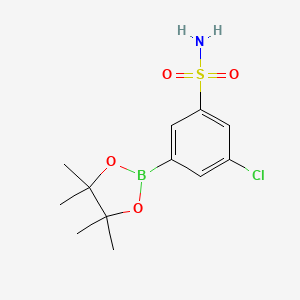
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
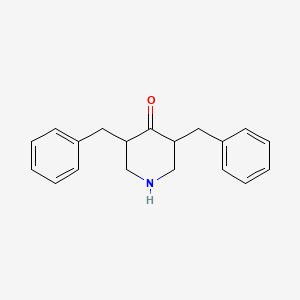
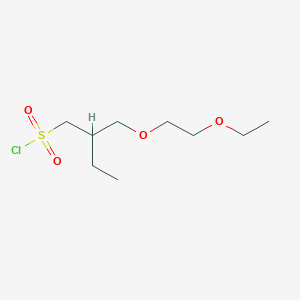
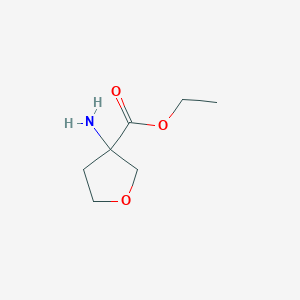

![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
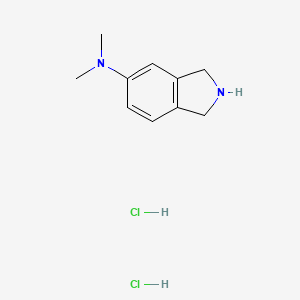
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
